molecular formula C13H8N2O3 B2909812 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid CAS No. 4393-98-0

11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid

Cat. No.: B2909812
CAS No.: 4393-98-0
M. Wt: 240.218
InChI Key: ILCIRAGSNQDBPD-UHFFFAOYSA-N
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Description

11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C13H8N2O3 and a molecular weight of 240.21 g/mol . This compound is characterized by a fused ring system consisting of a pyridine ring and a quinazoline ring, with a carboxylic acid group at the 6-position and a keto group at the 11-position. It is primarily used in proteomics research applications .

Scientific Research Applications

11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid has several scientific research applications:

Future Directions

: Santa Cruz Biotechnology

Chemical Reactions Analysis

11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions. Detailed studies on the exact molecular targets and pathways are still ongoing .

Properties

IUPAC Name

11-oxopyrido[2,1-b]quinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-12-8-4-1-2-6-10(8)14-11-9(13(17)18)5-3-7-15(11)12/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCIRAGSNQDBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=CC=C(C3=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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